molecular formula C25H36O5 B158911 Manoalide CAS No. 75088-80-1

Manoalide

Numéro de catalogue: B158911
Numéro CAS: 75088-80-1
Poids moléculaire: 416.5 g/mol
Clé InChI: FGJIDQWRRLDGDB-CPIXEKRISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Manoalide is a bioactive sesterterpenoid first isolated from the marine sponge Luffariella variabilis in 1980 . Its structure features a γ-hydroxybutenolide ring, a hemiacetal-containing α-hydroxydihydropyran, and a hydrophobic trimethylcyclohexenyl moiety, which are critical for its pharmacological activities . This compound is renowned for its irreversible inhibition of phospholipase A2 (PLA2), a key enzyme in eicosanoid biosynthesis, contributing to its anti-inflammatory and analgesic properties . For example, in oral cancer cells (Ca9-22, CAL 27), this compound exhibits IC50 values of 7.8–18.5 µM at 24 hours, with minimal toxicity to normal oral cells (HGF-1) below 25 µM .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La manoalide peut être synthétisée en utilisant un réarrangement 1,2-métallique d'un cuprate d'ordre supérieur et une carbonylation catalysée par le palladium(0) d'un iodoalcène pour générer le cycle dihydropyranone central . La synthèse implique plusieurs étapes, y compris la formation d'intermédiaires clés et l'utilisation de réactifs et de catalyseurs spécifiques pour obtenir la structure souhaitée.

Méthodes de production industrielle : La production industrielle de la this compound repose principalement sur l'extraction d'éponges marines. L'éponge Luffariella variabilis est connue pour produire de la this compound et ses analogues en quantités significatives . Le processus d'extraction consiste à récolter les éponges, puis à les extraire par solvant et à les purifier pour isoler la this compound.

Analyse Des Réactions Chimiques

Types de réactions : La manoalide subit diverses réactions chimiques, notamment :

    Oxydation : La this compound peut être oxydée pour former différents dérivés oxydés.

    Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans la this compound.

    Substitution : La this compound peut participer à des réactions de substitution, où des groupes fonctionnels spécifiques sont remplacés par d'autres.

Réactifs et conditions courants :

    Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.

    Réduction : Des agents réducteurs comme l'hydrure de lithium aluminium ou le borohydrure de sodium sont généralement utilisés.

    Substitution : Les réactions de substitution peuvent impliquer des réactifs comme des halogènes ou des nucléophiles dans des conditions spécifiques.

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés avec des groupes fonctionnels modifiés, tandis que la réduction peut entraîner la formation de formes réduites de la this compound.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Manoalide functions primarily as a phospholipase A2 (PLA2) inhibitor , which plays a crucial role in the metabolism of arachidonic acid and subsequent eicosanoid production. By inhibiting PLA2, this compound affects inflammatory pathways and cellular signaling, making it a valuable compound in therapeutic applications.

Key Mechanisms

  • Inhibition of Eicosanoid Production : this compound reduces the release of arachidonic acid from cell membranes, subsequently decreasing the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes .
  • Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in various cancer cell lines through oxidative stress mechanisms .

Anti-inflammatory Applications

This compound's anti-inflammatory properties have been extensively studied, particularly in the context of pain management and inflammatory diseases.

Case Study: Analgesic Effects

A study demonstrated that this compound significantly reduced zymosan-induced peritoneal writhing in mice, indicating its potential as an analgesic agent. The analgesic effect is linked to the inhibition of eicosanoid production, which is known to mediate pain .

Study Findings Methodology
Analgesic EffectsReduced pain response in miceZymosan-induced writhing test

Anticancer Properties

This compound exhibits promising anticancer effects against various malignancies, including osteosarcoma and oral cancer.

Case Study: Osteosarcoma

Research indicated that this compound induced cytotoxicity in osteosarcoma cell lines (MG63 and 143B), reducing cell viability significantly at concentrations of 10-40 µM over 24-48 hours. The mechanism involved oxidative stress and mitochondrial dysfunction leading to apoptosis .

Cell Line Concentration (µM) Viability Reduction (%)
MG631045.13
MG63204.40

Case Study: Oral Cancer

Another study validated the preferential antiproliferative effect of this compound on oral cancer cells (Ca9-22 and CAL 27). The compound was found to induce oxidative stress-dependent mechanisms leading to increased apoptosis rates in these cells .

Potential Clinical Applications

Despite its promising properties, clinical applications have faced challenges. This compound reached Phase II clinical trials for psoriatic arthritis but was discontinued due to formulation issues . Future research may focus on optimizing formulations to enhance bioavailability and therapeutic efficacy.

Comparaison Avec Des Composés Similaires

Structural Analogs of Manoalide

This compound derivatives, often co-isolated from Luffariella sponges, include:

24-O-Methylthis compound and 24-O-Ethylthis compound

  • Source: Isolated alongside this compound from Luffariella cf. variabilis .
  • Structural Differences : Methyl or ethyl groups replace the hydroxyl at C-24 (Figure 1).
  • Bioactivity: These analogs retain the γ-hydroxybutenolide and α-hydroxydihydropyran moieties but may exhibit altered potency due to reduced hemiacetal reactivity. Notably, they are suspected to be extraction artifacts formed via methanol or ethanol interactions during isolation .

Seco-Manoalide and this compound Monoacetate

  • Structural Differences: Seco-manoalide lacks the α-hydroxydihydropyran ring, while the monoacetate has an acetylated hydroxyl group.
  • Bioactivity: Both show reduced PLA2 inhibition compared to this compound, emphasizing the necessity of the intact hemiacetal for irreversible enzyme binding .

Functional Analogs with Similar Mechanisms

Luffariellolide and Scalaradial

  • Source : Marine sponges (e.g., Cacospongia spp.).
  • Mechanism: Both irreversibly inhibit PLA2 by covalently modifying lysine residues, akin to this compound .
  • Key Differences: Scalaradial lacks the γ-hydroxybutenolide but contains a reactive α,β-unsaturated aldehyde, enabling distinct binding kinetics .

Palauolide

  • Source: Isolated from Fascaplysinopsis cf. reticulata .
  • Bioactivity: Inhibits bacterial quorum sensing (IC50 = 0.66 µM) but lacks PLA2 or anticancer activity, highlighting structural-activity divergences from this compound .

Cacospongionolide B

  • Source : Cacospongia spp.
  • Mechanism : Inhibits PLA2 and reduces inflammation but operates via a reactive α,β-unsaturated lactone instead of a hemiacetal .

Pharmacological Comparison

Table 1: Anticancer Activity of this compound and Analogs

Compound Cancer Type IC50 (µM) Mechanism
This compound Oral (Ca9-22) 7.8 ROS induction, ΔΨm collapse
This compound Osteosarcoma (MG63) 8.88 Caspase-3 activation, ER stress
24-O-Ethylthis compound Not reported N/A Suspected artifact
Luffariellolide Lymphoma (L1210) ~10* PLA2 inhibition

*Estimated from historical data.

Table 2: Enzyme Inhibition Profiles

Compound PLA2 IC50 (nM) DNA Pol κ IC50 (µM) NLRP3 Inflammasome Inhibition
This compound 30–100 3.4 Yes (Covalent binding)
Scalaradial 50 N/A No
Seco-Manoalide >1000 N/A No

Clinical and Preclinical Development

This compound reached Phase II clinical trials as a topical antipsoriatic, leveraging its PLA2 inhibitory properties . For instance, seco-manoalide and luffariellolide show reduced potency in cellular models .

Activité Biologique

Manoalide is a marine-derived sesterterpene known for its diverse biological activities, particularly its potent anti-inflammatory and analgesic effects. Isolated from the marine sponge Luffariella variabilis, this compound has garnered attention for its mechanism of action against various biological targets, including phospholipase A2 (PLA2) and the NLRP3 inflammasome. This article provides a detailed overview of the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

1. Inhibition of Phospholipase A2 (PLA2)
this compound is recognized as a direct inactivator of PLA2, which plays a critical role in the inflammatory response by catalyzing the release of arachidonic acid from membrane phospholipids. Studies have demonstrated that this compound irreversibly inhibits PLA2 by modifying specific lysine residues, thereby preventing the release of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes .

  • IC50 Values : this compound exhibits an IC50 value of 60 μM for PLA2 inhibition in mouse ear homogenates, indicating its potency in modulating inflammatory responses .

2. NLRP3 Inflammasome Inhibition
Recent research highlights this compound's role as a selective inhibitor of the NLRP3 inflammasome, a critical component in the immune response linked to various inflammatory diseases. This compound inhibits NLRP3 activation by covalently binding to Lys 377 in the NACHT domain of NLRP3, blocking its interaction with NEK7, which is essential for inflammasome assembly .

  • Therapeutic Effects : In experimental autoimmune encephalomyelitis (EAE) models, this compound treatment significantly reduced CNS inflammation, suggesting its potential as a therapeutic agent for NLRP3-related diseases .

Biological Activity Summary Table

Biological Activity Mechanism IC50/Effect Reference
PLA2 InhibitionIrreversible modification of lysine residuesIC50 = 60 μM ,
NLRP3 Inflammasome InhibitionCovalent binding to Lys 377 in NACHT domainSignificant reduction in EAE symptoms
Eicosanoid ProductionModulation of arachidonic acid metabolismDecrease in prostaglandin synthesis
Induction of ApoptosisOxidative stress and mitochondrial dysfunctionIncreased apoptosis in MG63 cells

Case Studies

1. Anti-inflammatory Effects in Animal Models
In studies involving mouse models, this compound has been shown to significantly reduce inflammation induced by zymosan and phorbol myristate acetate. The compound effectively decreased peritoneal writhing responses, correlating its analgesic effects with reduced eicosanoid release .

2. Cancer Cell Studies
Recent investigations into the effects of this compound on cancer cells have revealed its ability to induce apoptosis through oxidative stress mechanisms. In osteosarcoma (MG63) cells, treatment with this compound resulted in increased levels of cleaved caspase-3 and PARP, indicating activation of apoptotic pathways . The compound also altered antioxidant enzyme expression, further contributing to its cytotoxic effects on cancer cells.

Future Directions

The promising biological activities of this compound suggest several avenues for future research:

  • Clinical Trials : Further exploration into the therapeutic potential of this compound for treating inflammatory diseases and cancer.
  • Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its effects on various signaling pathways.
  • Combination Therapies : Evaluation of this compound's efficacy in combination with existing therapies for enhanced therapeutic outcomes.

Q & A

Q. Basic: What is the established mechanism of action of manoalide in inhibiting phospholipase A2 (PLA2), and how can researchers design experiments to validate its specificity across PLA2 isoforms?

Methodological Answer:
To validate isoform specificity, use recombinant PLA2 isoforms (e.g., cytosolic cPLA2, secretory sPLA2) in in vitro enzymatic assays. Employ fluorescence-based substrates (e.g., pyrene-labeled phosphatidylcholine) to quantify inhibition kinetics. Include positive controls (e.g., AACOCF3 for cPLA2) and negative controls (heat-inactivated enzymes). Compare IC50 values across isoforms using non-linear regression models (e.g., Hill equation). Validate findings with siRNA knockdowns in cellular models to confirm target engagement .

Table 1: Experimental Parameters for PLA2 Inhibition Assays

ParametercPLA2sPLA2
Substrate Concentration10 µM pyrene-PC5 µM pyrene-PC
Incubation Time30 min, 37°C20 min, 37°C
Detection MethodFluorescence (Ex/Em: 345/450 nm)

Q. Advanced: How do researchers reconcile contradictory findings regarding this compound's anti-inflammatory efficacy between in vitro and in vivo models?

Methodological Answer:
Contradictions often arise from differences in bioavailability, metabolic stability, or off-target effects. Design pharmacokinetic studies in murine models to measure plasma/tissue concentrations via LC-MS/MS. Pair with ex vivo PLA2 activity assays from treated tissues. Use lipopolysaccharide (LPS)-induced inflammation models to correlate drug levels with cytokine suppression (e.g., TNF-α, IL-6). Address discrepancies by testing stabilized analogs (e.g., methylated derivatives) to improve in vivo stability .

Q. Basic: What standardized protocols exist for quantifying this compound's cytotoxicity in mammalian cell lines, and what controls are essential to distinguish PLA2-dependent vs. off-target effects?

Methodological Answer:
Use MTT or resazurin assays in cell lines (e.g., RAW 264.7 macrophages) with 24–48 hr exposure. Include:

  • Positive control: Staurosporine (apoptosis inducer).
  • PLA2-specific control: Co-treatment with exogenous arachidonic acid (rescue viability if toxicity is PLA2-mediated).
  • Off-target control: Cells pre-treated with PLA2 inhibitors (e.g., dexamethasone) to isolate PLA2-independent effects. Normalize data to vehicle-treated cells and report EC50 values with 95% confidence intervals .

Q. Advanced: What computational approaches are most effective for predicting this compound's binding affinity to novel molecular targets beyond PLA2, and how should these predictions be experimentally validated?

Methodological Answer:
Perform molecular docking (AutoDock Vina, Schrödinger) against targets like TRPV1 or COX-2 using this compound's 3D structure (PubChem CID: 6437325). Prioritize targets with docking scores ≤ −7.0 kcal/mol. Validate via surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) or isothermal titration calorimetry (ITC) for thermodynamic parameters. Confirm functional relevance with enzymatic/cellular assays (e.g., calcium flux for TRPV1) .

Q. Basic: What chromatographic methods (HPLC, LC-MS) provide optimal resolution for quantifying this compound purity in natural extracts, and how are detection parameters optimized for marine-derived samples?

Methodological Answer:
Use reverse-phase HPLC (C18 column, 5 µm, 250 × 4.6 mm) with a gradient of acetonitrile/water (0.1% formic acid). Set detection at 235 nm (λmax for this compound). For LC-MS, employ ESI⁻ mode (m/z 409.2 [M-H]⁻). Calibrate with certified standards and spike samples with internal standards (e.g., dexamethasone-d4) to correct matrix effects in marine extracts .

Q. Advanced: How should researchers design longitudinal studies to assess this compound's pharmacokinetic profile in murine models, considering its reported instability in physiological buffers?

Methodological Answer:
Stabilize this compound using cyclodextrin-based formulations (e.g., 10% hydroxypropyl-β-cyclodextrin). Administer intraperitoneally (5 mg/kg) and collect plasma/tissues at 0.5, 2, 6, 12, and 24 hr post-dose. Quantify via LC-MS/MS with a lower limit of quantification (LLOQ) ≤ 1 ng/mL. Monitor degradation products (e.g., secothis compound) and calculate AUC, Cmax, and t1/2 using non-compartmental analysis (Phoenix WinNonlin) .

Q. Basic: What statistical models are appropriate for analyzing dose-response relationships in this compound's enzyme inhibition assays, and how should non-linear regression parameters be reported?

Methodological Answer:
Fit data to a four-parameter Hill equation: Y = Bottom + (Top − Bottom)/(1 + 10^((LogEC50 − X) × HillSlope)). Use software (GraphPad Prism, R drc package) to estimate EC50, Hill coefficient, and R². Report 95% CIs and goodness-of-fit metrics. For IC50 comparisons, use extra sum-of-squares F-test to assess curve parallelism .

Table 2: Statistical Parameters for Dose-Response Analysis

ParameterDescriptionExample Value
EC50Half-maximal inhibitory concentration12.3 nM
Hill CoefficientCooperativity (slope)−1.2
Goodness-of-fit0.98

Q. Advanced: What experimental evidence supports this compound's dual modulation of both canonical and non-canonical inflammasome pathways, and how can researchers dissect these mechanisms using knockout models?

Methodological Answer:
Use NLRP3⁻/⁻ and caspase-1⁻/⁻ macrophages. Stimulate with ATP (canonical) or LPS + Pam3CSK4 (non-canonical). Measure IL-1β (ELISA) and gasdermin D cleavage (western blot). Compare this compound’s effect in wild-type vs. knockout cells. Confirm via transcriptomics (RNA-seq) to identify suppressed pathways (e.g., NF-κB vs. ASC oligomerization) .

Q. Basic: What spectroscopic techniques (NMR, FT-IR) are most reliable for characterizing this compound's structural stability under different storage conditions, and what degradation markers should be monitored?

Methodological Answer:
Conduct accelerated stability studies (40°C/75% RH for 6 months). Analyze via ¹H NMR (DMSO-d6) to monitor loss of γ-lactone protons (δ 5.8–6.2 ppm). FT-IR detects ester bond hydrolysis (loss of 1730 cm⁻¹ peak). Quantify degradation products (e.g., secothis compound) using HPLC and confirm via HRMS .

Q. Advanced: How can researchers employ multi-omics approaches to map this compound's pleiotropic effects on lipid metabolism pathways while controlling for batch effects in transcriptomic/proteomic datasets?

Methodological Answer:
Integrate RNA-seq (lipid metabolism genes) with LC-MS-based lipidomics. Use ComBat or SVA algorithms to correct batch effects. Validate with orthogonal methods (e.g., qPCR for top 10 genes; enzymatic assays for phospholipid levels). Apply pathway enrichment tools (MetaboAnalyst, GSEA) to identify perturbed networks (e.g., arachidonic acid metabolism) .

Propriétés

IUPAC Name

(2R)-2-hydroxy-3-[(2R,6R)-6-hydroxy-5-[(E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hex-3-enyl]-3,6-dihydro-2H-pyran-2-yl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36O5/c1-16(10-12-20-17(2)8-6-14-25(20,3)4)7-5-9-18-11-13-21(29-23(18)27)19-15-22(26)30-24(19)28/h7,11,15,21,23-24,27-28H,5-6,8-10,12-14H2,1-4H3/b16-7+/t21-,23-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGJIDQWRRLDGDB-CPIXEKRISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)CCC(=CCCC2=CCC(OC2O)C3=CC(=O)OC3O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)CC/C(=C/CCC2=CC[C@@H](O[C@H]2O)C3=CC(=O)O[C@H]3O)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401028174
Record name Manoalide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401028174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75088-80-1
Record name Manoalide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75088-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Manoalide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075088801
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Manoalide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401028174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MANOALIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1DK0157K9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Manoalide
Manoalide
Manoalide
Manoalide
Manoalide
Manoalide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.